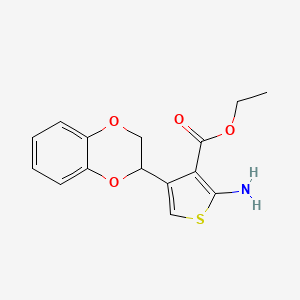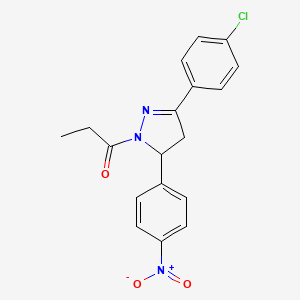
3-(4-chlorophenyl)-5-(4-nitrophenyl)-1-propionyl-4,5-dihydro-1H-pyrazole
描述
3-(4-chlorophenyl)-5-(4-nitrophenyl)-1-propionyl-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CNPPD and is a member of the pyrazole family of compounds. The unique structure of CNPPD makes it an interesting compound to study and has led to numerous scientific studies exploring its synthesis, mechanism of action, and potential applications.
作用机制
The mechanism of action of CNPPD is not fully understood, but it is believed to act through a variety of mechanisms. In medicinal chemistry, CNPPD has been shown to inhibit the activity of certain enzymes and receptors, leading to a decrease in inflammation and cancer cell growth. In biochemistry, CNPPD has been shown to modulate the activity of the GABA-A receptor, leading to changes in neuronal activity. In materials science, CNPPD has been shown to interact with various analytes, leading to changes in its optical and electrical properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of CNPPD are complex and depend on the specific application. In medicinal chemistry, CNPPD has been shown to decrease inflammation and inhibit the growth of cancer cells. In biochemistry, CNPPD has been shown to modulate the activity of the GABA-A receptor, leading to changes in neuronal activity. In materials science, CNPPD has been shown to interact with various analytes, leading to changes in its optical and electrical properties.
实验室实验的优点和局限性
One advantage of using CNPPD in lab experiments is its relative stability under normal laboratory conditions. This makes it a useful compound for studying its properties and potential applications. However, CNPPD is also relatively insoluble in water, which can make it difficult to work with in certain applications. Additionally, the synthesis of CNPPD can be challenging, and modifications to the reaction conditions may be necessary to achieve high yields and purity.
未来方向
There are numerous future directions for research on CNPPD. In medicinal chemistry, further studies are needed to determine the full range of anti-inflammatory and anticancer properties of CNPPD, as well as its potential as a drug candidate. In biochemistry, further studies are needed to fully understand the mechanism of action of CNPPD on the GABA-A receptor and other enzymes and receptors. In materials science, further studies are needed to explore the potential of CNPPD as a sensor for detecting various analytes, as well as its potential for use in other applications, such as optoelectronics and energy storage.
科学研究应用
CNPPD has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, CNPPD has been investigated for its potential as an anti-inflammatory agent, as well as its potential to inhibit the growth of cancer cells. In biochemistry, CNPPD has been studied for its ability to modulate the activity of certain enzymes and receptors, including the GABA-A receptor. In materials science, CNPPD has been explored for its potential as a sensor for detecting various analytes.
属性
IUPAC Name |
1-[5-(4-chlorophenyl)-3-(4-nitrophenyl)-3,4-dihydropyrazol-2-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-2-18(23)21-17(13-5-9-15(10-6-13)22(24)25)11-16(20-21)12-3-7-14(19)8-4-12/h3-10,17H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZHTUZEPFQGKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(4-Chlorophenyl)-3-(4-nitrophenyl)-3,4-dihydropyrazol-2-yl]propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4',4',6'-trimethyl-2,3,4,9-tetrahydro-4'H-spiro[beta-carboline-1,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B4141561.png)
![4-(3-hydroxy-7,7-dimethyl-5-oxo-2-phenyl-4,5,6,7,8,9-hexahydro-2H-pyrazolo[3,4-b]quinolin-4-yl)-2-methoxyphenyl acetate](/img/structure/B4141575.png)
![N-[2-(methylthio)ethyl]-3-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4141587.png)

![4-bromo-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4141595.png)
![10-[4-(methoxycarbonyl)phenyl]-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-7-carboxylic acid](/img/structure/B4141600.png)
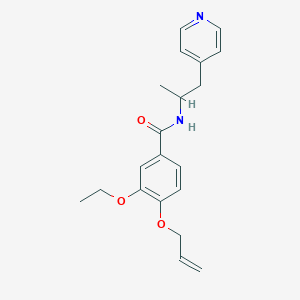
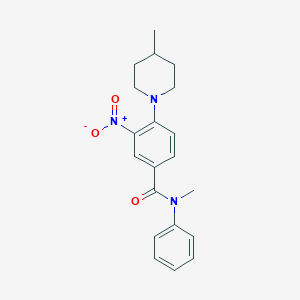
![2-(1-adamantyl)-N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]acetamide](/img/structure/B4141612.png)
![N-{[4-allyl-5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2,4-dichlorobenzamide](/img/structure/B4141620.png)
![2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4141624.png)
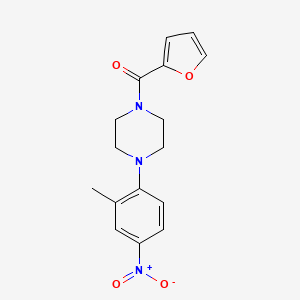
![1-[(1,3-benzodioxol-5-ylmethyl)thio]-7-isopropyl-4-(2-phenylethyl)-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4141651.png)
